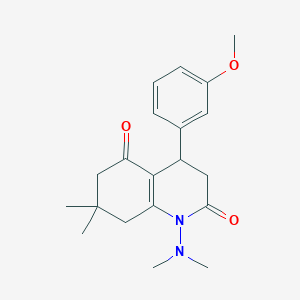![molecular formula C20H18N2O3 B11071423 4-(2-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11071423.png)
4-(2-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a dioxolo ring fused with a pyrrolo and benzodiazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’5,6]benzofuro[3,2-c]chromen-3-ol: This compound shares a similar dioxolo ring structure but differs in its overall framework and functional groups.
Pyrrolo[3,2-b]pyrrole-1,4-diones: These compounds have a pyrrolo ring but lack the benzodiazepine moiety, resulting in different chemical and biological properties.
Uniqueness
2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER is unique due to its combination of dioxolo, pyrrolo, and benzodiazepine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene |
InChI |
InChI=1S/C20H18N2O3/c1-23-17-7-3-2-5-14(17)20-15-6-4-8-22(15)16-10-19-18(24-12-25-19)9-13(16)11-21-20/h2-10,20-21H,11-12H2,1H3 |
InChI Key |
WEUVCKKOGHCBMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B11071344.png)
![2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B11071353.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone](/img/structure/B11071358.png)
![[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B11071361.png)
![3-(2-chlorobenzyl)-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11071362.png)
![3,6-dichloro-N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B11071363.png)


![Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11071399.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11071410.png)
![1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide](/img/structure/B11071430.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11071431.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11071439.png)
![Dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11071447.png)
